3-Hydrazinyl-2-methoxypyridine

Descripción general

Descripción

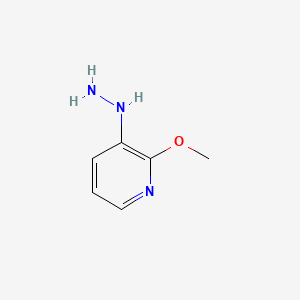

3-Hydrazinyl-2-methoxypyridine: is an organic compound with the molecular formula C6H9N3O It is a derivative of pyridine, featuring a hydrazine group at the third position and a methoxy group at the second position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-2-methoxypyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For example, 2-chloro-3-methoxypyridine can be reacted with hydrazine hydrate in a solvent such as ethanol or dioxane at elevated temperatures to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like ethanol, dioxane, and acetonitrile are commonly used, and the reactions are carried out at temperatures ranging from 0 to 150°C .

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydrazinyl-2-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reactions with electrophiles like alkyl halides or acyl chlorides are common.

Major Products:

Oxidation: Azo or azoxy compounds.

Reduction: Hydrazones or other reduced derivatives.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Anticancer Activity :

- Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain hydrazinyl-pyridine derivatives can inhibit the growth of cancer cells, including cervical adenocarcinoma (HeLa cells) with low cytotoxicity towards normal cells .

- A specific derivative involving 3-hydrazinyl-2-methoxypyridine has been investigated for its potential in targeting cancer pathways, although detailed case studies are still limited.

- Antimicrobial Properties :

-

Neuroprotective Effects :

- Some studies suggest that hydrazine derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

-

Case Study on Anticancer Activity :

- A study published in a peer-reviewed journal demonstrated that a series of hydrazinyl-pyridine derivatives, including this compound, were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated promising activity against M-HeLa cells with minimal toxicity towards normal liver cells .

-

Antimicrobial Efficacy Study :

- Another study focused on the antimicrobial properties of several hydrazine derivatives, including this compound. The compound was tested against multiple bacterial strains, showing significant inhibition compared to control groups, indicating its potential as a lead compound for antibiotic development .

Mecanismo De Acción

The mechanism of action of 3-Hydrazinyl-2-methoxypyridine involves its interaction with various molecular targets. The hydrazine group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to interfere with biological pathways, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

- 2-Hydrazinyl-3-methoxypyridine

- 4-Hydrazinyl-2-methoxypyridine

- 2-Hydrazinyl-4-methoxypyridine

Comparison: 3-Hydrazinyl-2-methoxypyridine is unique due to the specific positioning of the hydrazine and methoxy groups on the pyridine ring. This positioning can influence the compound’s reactivity and biological activity. For example, 2-Hydrazinyl-3-methoxypyridine has the hydrazine group at the second position and the methoxy group at the third position, which may result in different chemical and biological properties compared to this compound .

Actividad Biológica

3-Hydrazinyl-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazinyl group and a methoxy substituent on a pyridine ring. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which facilitate its use in synthetic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism behind this activity may involve the formation of covalent bonds with nucleophilic sites on bacterial biomolecules, disrupting essential cellular functions .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The hydrazinyl group is particularly reactive, allowing it to interact with critical molecular targets involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with electrophilic centers in proteins and nucleic acids, leading to altered function or inhibition of key enzymes.

- Enzyme Modulation : The compound may act as an enzyme inhibitor or activator, impacting metabolic pathways involved in disease processes .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydrazinyl-3-methoxypyridine | Different positioning of functional groups | Varies; generally less active |

| 4-Hydrazinyl-2-methoxypyridine | Altered reactivity due to methoxy position | Potentially similar activities |

| 2-Methoxypyridine | Lacks hydrazinyl group; less reactive | Minimal biological activity |

This table illustrates how variations in structure can significantly influence the reactivity and biological properties of these compounds.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : In a study evaluating various synthesized acylhydrazones, compounds derived from this compound demonstrated superior antimicrobial effects compared to established antibiotics .

- Anticancer Activity : Another study reported that derivatives of this compound could induce apoptosis in cancer cell lines through caspase-dependent pathways, suggesting potential for therapeutic development .

- Mechanochemical Synthesis : Recent advancements in synthesis techniques have allowed for the efficient production of this compound, enhancing its availability for research and application in drug development .

Propiedades

IUPAC Name |

(2-methoxypyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-5(9-7)3-2-4-8-6/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJKUVZCSBKHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.